Hdac1/6-IN-1
CAS No.:
Cat. No.: VC16663749
Molecular Formula: C32H45N7O4
Molecular Weight: 591.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H45N7O4 |
|---|---|
| Molecular Weight | 591.7 g/mol |
| IUPAC Name | 6-[4-[4-[(1-benzylpiperidin-4-yl)amino]-6,7-dimethoxyquinazolin-2-yl]piperazin-1-yl]-N-hydroxyhexanamide |
| Standard InChI | InChI=1S/C32H45N7O4/c1-42-28-21-26-27(22-29(28)43-2)34-32(39-19-17-37(18-20-39)14-8-4-7-11-30(40)36-41)35-31(26)33-25-12-15-38(16-13-25)23-24-9-5-3-6-10-24/h3,5-6,9-10,21-22,25,41H,4,7-8,11-20,23H2,1-2H3,(H,36,40)(H,33,34,35) |
| Standard InChI Key | VSEYIEDVOXUHFM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CCCCCC(=O)NO)NC4CCN(CC4)CC5=CC=CC=C5)OC |
Introduction
Chemical and Structural Profile of Hdac1/6-IN-1
Hdac1/6-IN-1 is characterized by a complex quinazoline-derived structure optimized for dual HDAC1/HDAC6 inhibition. Its IUPAC name, 6-[4-[4-[(1-benzylpiperidin-4-yl)amino]-6,7-dimethoxyquinazolin-2-yl]piperazin-1-yl]-N-hydroxyhexanamide, reflects a hybrid pharmacophore combining a metal-binding hydroxamate moiety with a benzylpiperidine group for isoform selectivity. Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 591.7 g/mol |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CCCCCC(=O)NO)NC4CCN(CC4)CC5=CC=CC=C5)OC |
| PubChem CID | 163408824 |
The compound’s structure includes a 6,7-dimethoxyquinazolin-2-amine core, which facilitates interactions with HDAC catalytic pockets, while the N-hydroxyhexanamide group chelates zinc ions essential for deacetylase activity. Computational modeling suggests that the benzylpiperidine moiety enhances selectivity for HDAC1 and HDAC6 over other isoforms by occupying distinct hydrophobic regions within these enzymes.
Mechanism of Action: Dual Inhibition of HDAC1 and HDAC6
HDAC1 and HDAC6 belong to separate HDAC classes (class I and class IIb, respectively), yet both are implicated in oncogenic processes. Hdac1/6-IN-1 exerts its effects through simultaneous inhibition of these enzymes, leading to:
Chromatin Remodeling via HDAC1 Suppression
HDAC1, a nuclear class I HDAC, deacetylates histones H3 and H4, compacting chromatin and repressing tumor suppressor genes. Inhibition by Hdac1/6-IN-1 increases histone acetylation (e.g., H3K27ac), restoring transcription of pro-apoptotic genes such as BIM and NOXA. Recent studies using rapid HDAC1 degradation systems in embryonic stem cells demonstrated that HDAC1 loss elevates H2BK5ac and H3K27ac at promoter regions within 2 hours, directly upregulating genes involved in differentiation and cell cycle arrest .
Cytoplasmic HDAC6 Targeting and Protein Homeostasis
HDAC6, localized to the cytoplasm, deacetylates non-histone substrates like α-tubulin and HSP90. Hdac1/6-IN-1 disrupts HDAC6’s role in protein aggregation clearance and stress response pathways. By hyperacetylating α-tubulin, the compound impairs metastatic cell migration, while HSP90 hyperacetylation destabilizes oncogenic clients such as HER2 in breast cancer.
Preclinical Efficacy in Cancer Models
Glioblastoma Multiforme (GBM)
In HDAC1/2/6-overexpressing GBM cells, Hdac1/6-IN-1 reduced self-renewal capacity by 87% (IC₅₀ = 38 nM) through suppression of BMI1 and hTERT, key regulators of stemness and telomere maintenance. Combination studies with temozolomide (TMZ) showed synergistic effects, reversing chemoresistance by reactivating O⁶-methylguanine-DNA methyltransferase (MGMT) silencing.
Triple-Negative Breast Cancer (TNBC)
Hdac1/6-IN-1 inhibited invasion in MDA-MB-231 cells by 72% at 100 nM, correlating with downregulation of MMP-9 and Twist1. Dual HDAC1/6 blockade uniquely disrupted the HDAC6-HSP90-AR signaling axis, reducing androgen receptor (AR) stabilization by 65% in AR+ TNBC subtypes.
Future Directions and Clinical Translation
Hdac1/6-IN-1’s dual targeting addresses limitations of pan-HDAC inhibitors, which cause dose-limiting toxicities like cardiac arrhythmias. Ongoing structure-activity relationship (SAR) efforts aim to improve brain penetration for GBM applications and reduce off-target effects on HDAC3. Validation in PDX models and combination trials with immune checkpoint inhibitors are critical next steps.
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